A Senior Application Scientist's Guide to Methyl 2-amino-4-bromo-5-fluorobenzoate: A Keystone Building Block in Modern Drug Discovery
A Senior Application Scientist's Guide to Methyl 2-amino-4-bromo-5-fluorobenzoate: A Keystone Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of a Polysubstituted Anthranilate
In the landscape of medicinal chemistry and drug development, the strategic value of a synthetic building block is measured by its versatility, reactivity, and the ultimate therapeutic potential of the molecules it helps create. Methyl 2-amino-4-bromo-5-fluorobenzoate, identified by its CAS number 1395493-30-7, is a quintessential example of such a high-value intermediate.[1][2][3] This polysubstituted anthranilic acid ester is not merely a catalogue chemical; it is a carefully designed scaffold. The specific arrangement of its functional groups—an amine, a bromine atom, and a fluorine atom on a benzoic acid ester framework—offers a palette of orthogonal reactive sites. This unique configuration allows for sequential, site-selective modifications, making it a coveted precursor in the synthesis of complex heterocyclic systems at the core of innovative therapeutics, particularly in oncology and inflammatory diseases.[4]
This guide provides an in-depth technical overview for researchers and drug development professionals. It moves beyond simple data recitation to explore the causality behind its synthetic utility, its applications as a precursor to targeted therapies, and the practical methodologies for its handling and derivatization.
Physicochemical Profile
A compound's physical and chemical properties are the foundation of its utility, dictating everything from reaction conditions to formulation. The key properties of Methyl 2-amino-4-bromo-5-fluorobenzoate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1395493-30-7 | [1][2][3] |
| Molecular Formula | C₈H₇BrFNO₂ | [1][3] |
| Molecular Weight | 248.05 g/mol | [2] |
| Appearance | Pale lemon/orange crystalline powder (typical for related compounds) | [5] |
| Purity | Typically ≥95-97% | [3][4] |
| SMILES | COC(=O)C1=CC(=C(C=C1N)Br)F | [6] |
Synthesis Strategy: A Logic-Driven Approach
The synthesis of polysubstituted aromatic compounds like Methyl 2-amino-4-bromo-5-fluorobenzoate requires a strategic, multi-step approach that carefully controls the regioselectivity of each transformation. While the exact proprietary synthesis may vary between suppliers, a chemically sound and logical pathway involves the initial preparation of the corresponding carboxylic acid followed by esterification.
A plausible route begins with a commercially available precursor, such as 4-fluoro-5-bromobenzoic acid. The key transformations are:
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Nitration: Introduction of a nitro group, which is a powerful electron-withdrawing group and a precursor to the amine. The directing effects of the existing fluorine, bromine, and carboxylic acid groups are crucial for achieving the desired regiochemistry at the 2-position.
-
Reduction: The nitro group is then reduced to the primary amine. This is commonly achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.[7]
-
Esterification: The final step is the conversion of the 2-amino-4-bromo-5-fluorobenzoic acid to its methyl ester. This is a standard reaction, often accomplished by treating the acid with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).
The following diagram illustrates this logical synthetic workflow.
Expert Insight: The choice of this pathway is deliberate. Performing nitration before reduction is standard practice. Attempting to directly halogenate a fluorinated aminobenzoic acid could lead to a mixture of isomers and over-halogenation, complicating purification. This sequence ensures high regiochemical control.
Core Applications in Drug Discovery: A Gateway to Targeted Inhibitors
The true value of Methyl 2-amino-4-bromo-5-fluorobenzoate lies in its role as a versatile intermediate. Its distinct functional groups serve as handles for a variety of chemical transformations, making it a cornerstone for building complex heterocyclic scaffolds found in many targeted therapies.
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The Amine Group (-NH₂): This is a versatile nucleophile, readily participating in amide bond formations, diazotization reactions (Sandmeyer-type reactions), and cyclization reactions to form nitrogen-containing heterocycles.
-
The Bromine Atom (-Br): This is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or heteroaryl moieties.
-
The Fluorine Atom (-F): The presence of fluorine is a common strategy in modern drug design. It can enhance metabolic stability, improve binding affinity by participating in favorable interactions with protein targets, and modulate the pKa of nearby functional groups.
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The Methyl Ester (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid for further derivatization or can act as a directing group in certain reactions.
This multi-functionality makes the molecule a key starting point for libraries of compounds targeting enzyme families like kinases and Poly (ADP-ribose) polymerases (PARP) , which are critical in cancer cell signaling and DNA repair.[8][9][10] Drugs that inhibit these pathways are at the forefront of oncology.[11]
The diagram below illustrates the logical flow from this building block to a generalized kinase inhibitor scaffold.
Experimental Protocol: The Sandmeyer Reaction as a Key Transformation
The conversion of the amine group to other functionalities via a diazonium salt intermediate (the Sandmeyer reaction) is a powerful tool. A patent describing the synthesis of a related cyano-derivative provides a robust, self-validating protocol that highlights the utility of Methyl 2-amino-4-bromo-5-fluorobenzoate as a substrate.[12]
Objective: To convert the 2-amino group to a 2-iodo group, which can then be substituted.
Methodology:
-
Diazotization (Step 1):
-
Charge a reaction vessel with Methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 eq).
-
Add an aqueous acid solution (e.g., 20% sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.[12]
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water, maintaining the temperature below 5 °C. Stir for 1-5 hours to ensure complete formation of the diazonium salt.[12]
-
In a separate vessel, prepare a solution of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI) (2.0 eq), in water.
-
Slowly add the cold diazonium salt solution to the iodide solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Isolation:
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product, Methyl 4-bromo-5-fluoro-2-iodobenzoate, can be purified by column chromatography.
-
Trustworthiness through Causality: Why these specific conditions?
-
Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a low temperature is critical for safety and yield.
-
Excess Iodide: Using a stoichiometric excess of the iodide salt ensures the efficient trapping of the diazonium intermediate, driving the reaction to completion.[12]
-
Acidic Conditions: The reaction requires a strong acid to protonate nitrous acid, forming the nitrosonium ion (NO⁺), which is the active electrophile that reacts with the primary amine.
Safety and Handling
As a laboratory chemical, Methyl 2-amino-4-bromo-5-fluorobenzoate requires careful handling. While a specific, publicly available Safety Data Sheet (SDS) for CAS 1395493-30-7 is not consistently found, data from closely related aminobenzoates suggest the following precautions.[13][14]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. If handling large quantities or creating dust, use a dust mask (e.g., N95) or work in a well-ventilated fume hood.[13]
-
Hazards: Compounds of this class are often classified as skin and eye irritants. May cause respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[13][14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Researchers can and should request a specific SDS from their chemical supplier for complete and accurate safety information.[2][3][4]
Conclusion
Methyl 2-amino-4-bromo-5-fluorobenzoate is far more than the sum of its parts. It is a strategically functionalized building block that provides medicinal chemists with a reliable and versatile platform for synthesizing complex, high-value molecules. Its pre-installed handles for orthogonal chemistry—the amine for cyclizations, the bromine for cross-couplings, and the fluorine for pharmacokinetic modulation—make it an indispensable tool in the rational design of next-generation targeted therapies. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the research and drug development pipeline.
References
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American Elements. (n.d.). Methyl 2-amino-4-bromo-5-fluorobenzoate | CAS 1395493-30-7. Retrieved from [Link]
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Alachem Co., Ltd. (n.d.). 1395493-30-7 | Methyl 2-amino-4-bromo-5-fluorobenzoate. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 4-Amino-2-Bromo-5-Fluorobenzoate. Retrieved from [Link]
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Struchem. (n.d.). methyl 2-amino-4-bromo-5-fluorobenzoate, min 97%, 10 grams. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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PubChem. (n.d.). 2-Amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2-amino-4-fluorobenzoic acid.
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Puentes, L., et al. (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry.
- An, S., et al. (2018).
- Hurvitz, S. A., & LBA, M. (2019). Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib. Future Oncology.
- Ciceri, F., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology.
- Kumar, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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